molecular formula C16H19BrNO3+ B565926 Higenamine Hydrobromide CAS No. 63604-85-3

Higenamine Hydrobromide

Cat. No.: B565926
CAS No.: 63604-85-3
M. Wt: 353.236
InChI Key: KNUKFIRMGSQPEM-UHFFFAOYSA-O
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Description

Higenamine Hydrobromide is a chemical compound derived from the natural product higenamine, which is found in various plants such as Aconitum. It has been traditionally used in Chinese medicine for the treatment of heart diseases, including heart failure, arrhythmia, and cardiac ischemia . This compound is known for its cardiovascular pharmacological effects and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Higenamine Hydrobromide can be synthesized through the extraction of higenamine from natural sources followed by its reaction with hydrobromic acid. The process involves:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. The use of advanced chromatographic techniques ensures the purity and quality of the final product. The reaction conditions are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Higenamine Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Strong nucleophiles like sodium hydroxide are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of higenamine .

Comparison with Similar Compounds

Properties

CAS No.

63604-85-3

Molecular Formula

C16H19BrNO3+

Molecular Weight

353.236

IUPAC Name

[4-[(6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)methyl]phenyl]oxidanium;bromide

InChI

InChI=1S/C16H17NO3.BrH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H/p+1

InChI Key

KNUKFIRMGSQPEM-UHFFFAOYSA-O

SMILES

C1C[NH2+]C(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)[OH2+].[Br-]

Synonyms

1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6,7-isoquinolinediol Hydrobromide; _x000B_(+/-)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6,7-isoquinolinediol Hydrobromide;  (+/-)-O-demethyl-Coclaurine Hydrobromide;  (RS)-Norcoclaurine Hydrobromide;  (+/-)

Origin of Product

United States

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